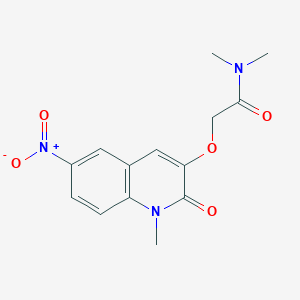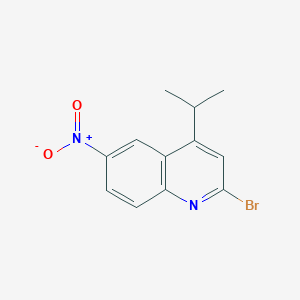![molecular formula C8H6FN3O B13653946 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the benzotriazole ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of 5-fluoro-1H-benzo[d][1,2,3]triazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the benzotriazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the ethanone group but shares the benzotriazole core structure.
1H-benzo[d][1,2,3]triazol-1-yl)methanol: Contains a hydroxyl group instead of the ethanone group.
1H-benzo[d][1,2,3]triazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the ethanone group.
Uniqueness
1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to the presence of both the fluorine atom and the ethanone group. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
1-(6-fluoro-2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6FN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
UJDVZDXKJGMXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NNN=C2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)

![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)






